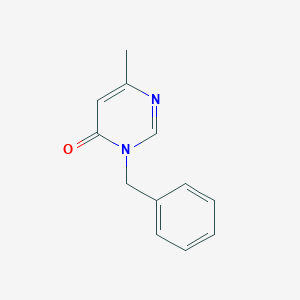

3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one” is a compound that belongs to the class of dihydropyrimidinones . Dihydropyrimidinones are heterocyclic compounds with a pyrimidine moiety in the ring nucleus, which have aroused interest in medicinal chemistry due to their versatile biological activity .

Synthesis Analysis

The synthesis of dihydropyrimidinones is often achieved via the Biginelli reaction . This is a three-component reaction involving an aldehyde, a β-ketoester, and urea . In one study, silicotungstic acid supported on Ambelyst-15 was used as a heterogeneous catalyst for the Biginelli reaction under solventless conditions .

Molecular Structure Analysis

The molecular structure of dihydropyrimidinones includes a pyrimidine moiety in the ring nucleus . The specific structure of “3-benzyl-6-methyl-3,4-dihydropyrimidin-4-one” is not provided in the search results.

Chemical Reactions Analysis

The Biginelli reaction used for the synthesis of dihydropyrimidinones is a multicomponent reaction . This reaction was carried out under heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst .

Future Directions

The future directions for the research and development of dihydropyrimidinones could involve further exploration of their medicinal properties and the optimization of their synthesis process . The use of multicomponent reactions enhances sustainable development since they allow for the synthesis of structurally diverse and complex organic molecules in one pot, in a clean, step-efficient manner, with high value-added .

Mechanism of Action

Target of Action

Similar compounds known as dhpms (3,4-dihydropyrimidin-2 (1h)-ones) have been reported to have a broad range of pharmacological activities .

Mode of Action

It is synthesized via a three-component biginelli reaction, which involves the combination of an aldehyde, a β-ketoester, and urea .

Biochemical Pathways

Dhpms, which are similar compounds, are known to affect various biochemical pathways due to their versatile biological activity .

Result of Action

Dhpms, which are similar compounds, are known to have potential anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, as well as antimalarial and antitubercular effects .

properties

IUPAC Name |

3-benzyl-6-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-7-12(15)14(9-13-10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKLZNPTISSHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-6-methyl-3,4-dihydropyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6431475.png)

![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B6431485.png)

![2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide](/img/structure/B6431486.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2,2-dimethylpropyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6431497.png)

![N-[(furan-2-yl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6431511.png)

![methyl 3-(5-{[2-(4-ethylpiperazin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6431512.png)

![2-phenoxy-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]acetohydrazide](/img/structure/B6431516.png)

![(E)-N-[(5-nitrothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B6431517.png)

![ethyl 2-{[(3Z)-2-carbamoyl-3H-benzo[f]chromen-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6431519.png)

![(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B6431522.png)

![1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6431548.png)